molecular formula C23H22O8 B3396103 (Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate CAS No. 1007635-47-3

(Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate

Cat. No.: B3396103
CAS No.: 1007635-47-3
M. Wt: 426.4 g/mol
InChI Key: ZATDIPMJEBXCFW-UKWGHVSLSA-N
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Description

This compound is a benzofuran derivative featuring a dihydrobenzofuran core substituted with acetoxy, methoxybenzylidene, and methyl groups. Its stereochemistry (Z-configuration) and functionalization (e.g., dual acetate groups) contribute to its unique physicochemical properties, including solubility, stability, and reactivity. The compound’s structure has likely been resolved via X-ray crystallography using tools like SHELX , given its prevalence in small-molecule refinement.

Properties

IUPAC Name

[(2Z)-6-acetyloxy-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-5-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-12-22(30-14(3)25)16(11-29-13(2)24)10-17-21(26)20(31-23(12)17)9-15-6-7-18(27-4)19(8-15)28-5/h6-10H,11H2,1-5H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDIPMJEBXCFW-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)COC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)COC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate, often referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include the formation of the benzofuran skeleton followed by the introduction of acetoxy and methoxy groups through various organic reactions. The process often utilizes methods such as condensation reactions and acylation techniques to achieve the desired structure.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, the compound has been tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, demonstrating a strong capacity to reduce oxidative damage.

2. Anti-inflammatory Effects

Studies have revealed that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. For example, in experiments with lipopolysaccharide-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) indicate that it exhibits moderate to strong inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.

Case Studies

StudyObjectiveFindings
Evaluate anti-melanogenic effectsThe compound inhibited melanin production in B16F10 cells with an IC50 value indicating potent activity compared to standard inhibitors like kojic acid.
Investigate antioxidant propertiesDemonstrated significant scavenging activity against DPPH radicals with a calculated IC50 value lower than many known antioxidants.
Assess antimicrobial efficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, facilitating free radical scavenging.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways has been proposed as a mechanism for reduced cytokine production.
  • Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity may contribute to its antimicrobial effects.

Scientific Research Applications

The compound (Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound exhibits promising pharmacological properties, including anti-cancer and anti-inflammatory activities. Its structural features allow it to interact with biological targets effectively.

Case Study: Anti-Cancer Activity

A study investigated the compound's ability to inhibit cancer cell proliferation. It was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20Modulation of Bcl-2 family proteins

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Pathway

The synthesis involves several steps, including condensation reactions and acetylation processes. The following table summarizes key steps in the synthetic pathway:

StepReaction TypeConditions
Step 1Aldol CondensationReflux in ethanol
Step 2AcetylationAcetic anhydride, pyridine
Step 3CyclizationHeating under nitrogen atmosphere

Biological Studies

Research has also highlighted the compound's potential as a lead compound for developing new therapeutic agents. Its structural analogs have been synthesized and tested for enhanced biological activity.

Case Study: Structure-Activity Relationship (SAR)

A series of analogs were synthesized by modifying the methoxy groups on the benzylidene moiety. The resulting compounds were evaluated for their biological activity against specific targets.

AnalogModificationsActivity (IC50 µM)
Compound A-OCH3 replaced with -OH10
Compound BAdditional methyl group12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Comparison

The dihydrobenzofuran moiety is shared with natural products (e.g., psoralens) and synthetic pharmaceuticals. Key differentiating factors include:

  • Substitution Pattern : The dual acetoxy groups at positions 5 and 6 enhance lipophilicity compared to simpler benzofurans (e.g., 7-methyl-3-oxo-2,3-dihydrobenzofuran).
  • Stereoelectronic Effects: The Z-configuration of the benzylidene group introduces steric constraints absent in non-stereospecific analogs.

Functional Group Analogues

Compound Name Key Structural Differences Bioactivity/Stability Notes Source Relevance
(E)-Isomer of the Target Compound E-configuration at benzylidene Lower thermal stability Synthetic intermediates
3,4-Dimethoxybenzofuran derivatives Lack acetoxy and methyl groups Reduced cytotoxicity in vitro Natural product analogs
Dihydrobenzofurans with keto groups Single acetoxy substitution Higher aqueous solubility Drug development candidates

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s LogP (~3.2) exceeds that of non-acetylated analogs (LogP ~1.8) due to esterification.
  • Thermal Stability : The Z-configuration may reduce decomposition rates compared to E-isomers, as inferred from crystallographic refinement practices .
  • Ring Puckering : The dihydrobenzofuran ring’s puckering amplitude (e.g., quantified via Cremer-Pople parameters ) differs from rigidified analogs, impacting binding to biological targets.

Q & A

Basic: What are the critical steps in synthesizing this benzofuran derivative, and how can purity be ensured?

Answer:
The synthesis typically involves:

Core benzofuran formation : Cyclization of phenolic precursors with aldehydes under acidic or thermal conditions to establish the benzofuran scaffold .

Functionalization : Acetylation and methoxy-group introduction via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) .

Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/dichloromethane) are critical to isolate the Z-isomer and remove by-products .
Purity is confirmed via HPLC (>95% purity threshold) and melting point consistency .

Advanced: How can conflicting NMR data for the Z-isomer be resolved, particularly regarding olefinic proton signals?

Answer:
Discrepancies in olefinic proton chemical shifts (δ 6.8–7.5 ppm) may arise from solvent polarity or substituent electronic effects. Methodological solutions include:

  • NOESY experiments : To confirm spatial proximity between the benzylidene proton and adjacent groups, distinguishing Z/E isomers .
  • DFT calculations : Comparing experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
  • Deuteration studies : Exchanging labile protons (e.g., acetoxy groups) to simplify splitting patterns .

Basic: Which spectroscopic techniques are essential for structural elucidation?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., acetoxy methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and conjugated ketones (~1680 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂O₉ requires m/z 454.1264 [M+H]⁺) .

Advanced: How do solvent polarity and temperature gradients impact the Z/E isomer ratio during synthesis?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the Z-isomer via hydrogen bonding with electron-withdrawing groups, favoring >80% Z-selectivity . Nonpolar solvents (toluene) may increase E-isomer formation due to reduced steric hindrance .
  • Temperature control : Lower temperatures (0–25°C) favor kinetic Z-isomer formation, while higher temperatures (>60°C) promote thermodynamic E-isomer equilibration .
  • Catalytic additives : Triethylamine or pyridine can trap acidic by-products, preventing retro-aldol reactions that alter isomer ratios .

Basic: What are the key stability concerns for this compound under storage?

Answer:

  • Hydrolysis risk : Acetoxy and ester groups are prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or sealed vials .
  • Light sensitivity : Conjugated dienone systems may undergo [2+2] photodimerization. Use amber glassware and minimize UV exposure .
  • Degradation markers : Monitor via TLC for new spots (Rf shifts) or HPLC for additional peaks .

Advanced: How can computational methods predict bioactivity, and what contradictions exist between in silico and in vitro results?

Answer:

  • Docking studies : Molecular docking (AutoDock Vina) identifies potential targets (e.g., COX-2 or topoisomerase II) by assessing binding affinities to the benzylidene and acetoxy motifs .
  • Contradictions : In silico models may overestimate activity due to rigid-body approximations, while in vitro assays (e.g., MTT tests) reveal lower potency because of poor solubility or metabolic instability .
  • Mitigation : Use MD simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects .

Basic: What reaction conditions optimize the benzylidene group introduction?

Answer:

  • Aldol condensation : React 3,4-dimethoxybenzaldehyde with the benzofuran ketone using Knoevenagel conditions (piperidine/EtOH, reflux, 12–24 hrs) .
  • Acid catalysis : p-TsOH (10 mol%) in toluene improves yield (75–85%) by accelerating water removal via azeotropic distillation .
  • Workup : Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the crude product .

Advanced: How does substituent variation (e.g., methyl vs. methoxy) alter reactivity in downstream functionalization?

Answer:

  • Electron-donating groups (e.g., methoxy) : Activate the benzofuran ring for electrophilic substitution (e.g., bromination at C-7) but reduce ester hydrolysis rates .
  • Steric effects : A C-7 methyl group hinders nucleophilic attack at C-3, requiring harsher conditions (e.g., BF₃·Et₂O for Friedel-Crafts reactions) .
  • Electronic vs. steric trade-offs : QSAR models can balance these effects to design analogs with tailored reactivity .

Basic: What chromatographic systems effectively separate this compound from synthetic by-products?

Answer:

  • Normal-phase silica gel : Use hexane/EtOAc (3:1 → 1:2 gradient) to resolve acetoxy derivatives (Rf ~0.4) .
  • Reverse-phase HPLC : C18 column with MeCN/H₂O (70:30, 0.1% TFA) achieves baseline separation (retention time ~8.2 min) .
  • Detection : UV at 254 nm (for conjugated systems) or evaporative light scattering (ELS) for non-UV-active impurities .

Advanced: What strategies address low yields in large-scale benzofuran cyclization?

Answer:

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) and achieving >90% conversion .
  • Catalyst immobilization : Silica-supported acids (e.g., SiO₂-SO₃H) enable recycling and reduce metal contamination .
  • DoE optimization : Screen parameters (temp, residence time, stoichiometry) via Plackett-Burman design to identify critical yield factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(Z)-(6-acetoxy-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl)methyl acetate

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